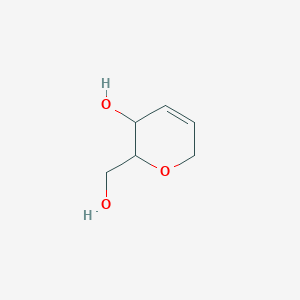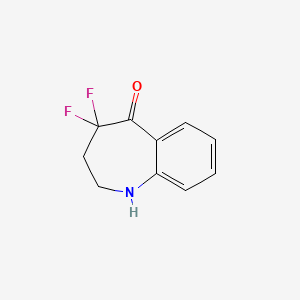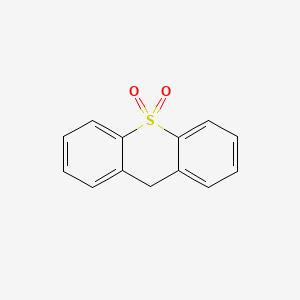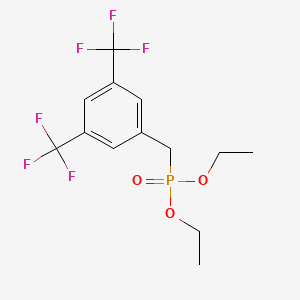
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+C6H3(CF3)2CH2X→(C2H5O)2P(O)CH2C6H3(CF3)2+HX
Where (X) represents a halide group (e.g., bromide or chloride).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Hydrolysis: Formation of phosphonic acid derivatives.
Applications De Recherche Scientifique
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science: Employed in the development of flame retardants and plasticizers due to its thermal stability.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Agriculture: Explored as a potential component in the formulation of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biological molecules.
Comparaison Avec Des Composés Similaires
Diethyl phosphite: Another organophosphorus compound with similar reactivity but lacking the trifluoromethyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with a similar trifluoromethyl-substituted phenyl group but different functional groups.
Uniqueness: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is unique due to the presence of both the phosphonate group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
125138-12-7 |
|---|---|
Formule moléculaire |
C13H15F6O3P |
Poids moléculaire |
364.22 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F6O3P/c1-3-21-23(20,22-4-2)8-9-5-10(12(14,15)16)7-11(6-9)13(17,18)19/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
YAVRWCHSQKIQDR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

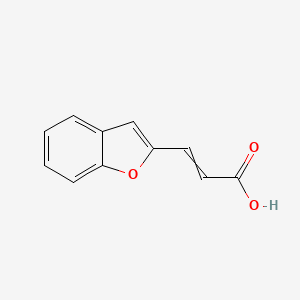
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8706778.png)
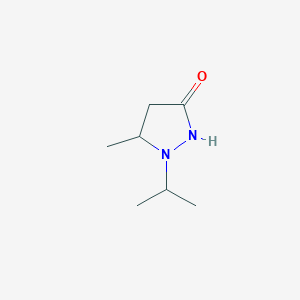
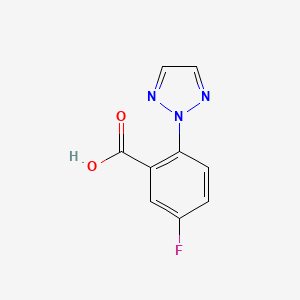
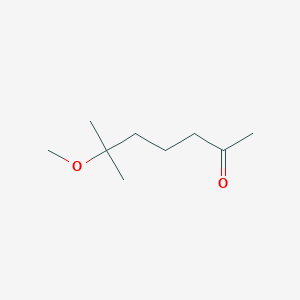
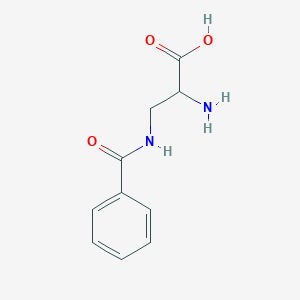
![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)
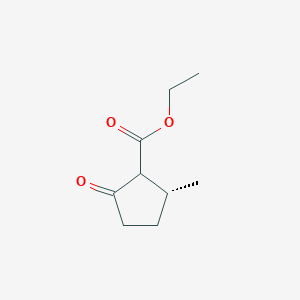
![8-Fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8706820.png)

